molecular formula C11H14O2 B6202099 methyl 2-ethyl-5-methylbenzoate CAS No. 2121931-16-4

methyl 2-ethyl-5-methylbenzoate

Cat. No. B6202099
CAS RN: 2121931-16-4
M. Wt: 178.2
InChI Key:
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Description

Methyl 2-ethyl-5-methylbenzoate is an ester compound that is used as a flavor and fragrance enhancer in many products. It is also known as methyl 2-ethyl-5-methylbenzenoate, or 5-methyl-2-ethylbenzoic acid methyl ester. This compound is produced by a chemical reaction between an alcohol and a carboxylic acid, which results in an ester. It is a colorless liquid with a pleasant, floral odor.

Scientific Research Applications

Methyl 2-ethyl-5-methylbenzoate has been studied in a variety of scientific research applications. It has been used as a model compound to study the interactions between esters and proteins. It has also been used to study the effects of esters on the stability of proteins. Additionally, it has been used to investigate the effects of esters on the structure and function of enzymes.

Mechanism of Action

The mechanism of action of methyl 2-ethyl-5-methylbenzoate is not yet fully understood. It is believed to interact with proteins and enzymes in the body, resulting in changes in their structure and function. It is also believed to interact with other molecules in the body, such as hormones and neurotransmitters, resulting in changes in their activity.
Biochemical and Physiological Effects
Methyl 2-ethyl-5-methylbenzoate has been shown to have a range of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, as well as to increase the production of certain hormones and neurotransmitters. Additionally, it has been found to have an antioxidant effect, which may be beneficial for the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

Methyl 2-ethyl-5-methylbenzoate has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is easy to obtain. Additionally, it is non-toxic and has a pleasant odor. However, it is also a relatively expensive compound, and it is not soluble in water, which can limit its use in some experiments.

Future Directions

Future research on methyl 2-ethyl-5-methylbenzoate could focus on further elucidating its mechanism of action and determining its potential therapeutic applications. Additionally, further research could be conducted on the effects of this compound on the structure and function of proteins and enzymes. Additionally, further research could be conducted on the potential toxicity of this compound, as well as its potential for use as a food additive or flavor enhancer. Finally, further research could be conducted on the potential applications of this compound in the pharmaceutical and cosmetics industries.

Synthesis Methods

Methyl 2-ethyl-5-methylbenzoate is synthesized through a process known as Fischer esterification. This method involves the reaction of an alcohol and a carboxylic acid in the presence of an acid catalyst. The reaction produces an ester, which is the desired product. The reaction is typically carried out at low temperatures and in the presence of an inert solvent, such as ethyl acetate or diethyl ether.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-ethyl-5-methylbenzoate involves the esterification of 2-ethyl-5-methylbenzoic acid with methanol in the presence of a catalyst.", "Starting Materials": [ "2-ethyl-5-methylbenzoic acid", "methanol", "catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Add 2-ethyl-5-methylbenzoic acid and methanol to a reaction flask.", "Add a catalyst (e.g. sulfuric acid) to the reaction flask.", "Heat the reaction mixture under reflux for several hours.", "Allow the reaction mixture to cool to room temperature.", "Extract the product with a suitable solvent (e.g. diethyl ether).", "Dry the organic layer with anhydrous sodium sulfate.", "Filter the organic layer and concentrate the solvent under reduced pressure.", "Purify the product by recrystallization or column chromatography." ] }

CAS RN

2121931-16-4

Molecular Formula

C11H14O2

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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